1-[4-(Aminomethyl)phenyl]benzimidazole-5-carboxylic acid;dihydrochloride
Description
1-[4-(Aminomethyl)phenyl]benzimidazole-5-carboxylic acid;dihydrochloride is a benzimidazole derivative characterized by a benzimidazole core substituted with a 4-(aminomethyl)phenyl group at position 1 and a carboxylic acid moiety at position 5. The dihydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical and biochemical applications. Its molecular formula is C15H15Cl2N3O2, with a molecular weight of 340.20 g/mol . The compound is cataloged under CAS number 2241127-89-7 and is often utilized as a building block in medicinal chemistry for synthesizing inhibitors or receptor-targeting molecules .
Properties
IUPAC Name |
1-[4-(aminomethyl)phenyl]benzimidazole-5-carboxylic acid;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2.2ClH/c16-8-10-1-4-12(5-2-10)18-9-17-13-7-11(15(19)20)3-6-14(13)18;;/h1-7,9H,8,16H2,(H,19,20);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWSUHLRDGZWQJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)N2C=NC3=C2C=CC(=C3)C(=O)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Aminomethyl)phenyl]benzimidazole-5-carboxylic acid;dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of o-phenylenediamine with a carboxylic acid derivative in the presence of a dehydrating agent. The aminomethyl group can be introduced through a subsequent reaction with formaldehyde and a reducing agent.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product. Industrial methods also focus on scalability and cost-effectiveness, often employing continuous flow reactors and automated systems.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Aminomethyl)phenyl]benzimidazole-5-carboxylic acid;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing groups, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
1-[4-(Aminomethyl)phenyl]benzimidazole-5-carboxylic acid;dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Research focuses on its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[4-(Aminomethyl)phenyl]benzimidazole-5-carboxylic acid;dihydrochloride involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity or modulating their function. The aminomethyl group enhances its binding affinity and specificity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound shares structural similarities with other benzimidazole derivatives but differs in substituents and pharmacological properties. Below is a comparison with key analogs:
Pharmacological and Physicochemical Properties
- Solubility: The dihydrochloride salt form of the target compound offers superior aqueous solubility compared to neutral benzimidazole analogs (e.g., non-salt forms in and ) .
- Bioactivity: Unlike Berotralstat (a clinically approved drug), the target compound lacks complex substituents like trifluoromethyl or cyano groups, which are critical for high-affinity plasma kallikrein inhibition .
- Synthetic Utility: The 4-(aminomethyl)phenyl group enables conjugation with other pharmacophores, distinguishing it from simpler benzimidazoles (e.g., ’s chlorophenyl derivatives) .
Substituent Impact on Activity
- Electron-Withdrawing Groups: Chloro or nitro substituents (e.g., in and ) enhance binding to hydrophobic pockets but reduce solubility. The target compound’s aminomethyl group balances hydrophilicity and target engagement .
- Salt Forms : Dihydrochloride salts (target compound and Berotralstat) improve bioavailability compared to free bases (e.g., ’s oxalic acid salts) .
Research Findings and Data
Spectral Data Comparison
- IR Spectroscopy : The target compound’s benzimidazole core shows characteristic C-N stretching (~1450–1390 cm⁻¹), consistent with other analogs (e.g., ’s 1457 cm⁻¹ peak) .
- Mass Spectrometry : The molecular ion peak at m/z 340.20 aligns with theoretical values, confirming purity and structural integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
